8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is characterized by the presence of a bromine atom at the 8th position and a fluorine atom at the 6th position on the benzo[b][1,4]oxazine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and ethylene oxide.
Cyclization Reaction: The key step involves the cyclization of 2-bromo-4-fluoroaniline with ethylene oxide under basic conditions to form the oxazine ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Chemical Reactions Analysis
8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atom in the oxazine ring.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various halogenating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine can be compared with other similar compounds:
Properties
Molecular Formula |
C8H7BrFNO |
---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
8-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H7BrFNO/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,11H,1-2H2 |
InChI Key |
VPXLNVOXIWWZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2Br)F |
Origin of Product |
United States |
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